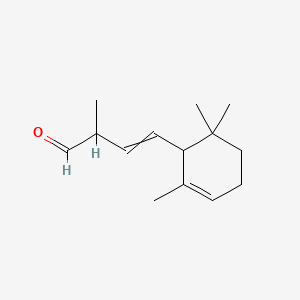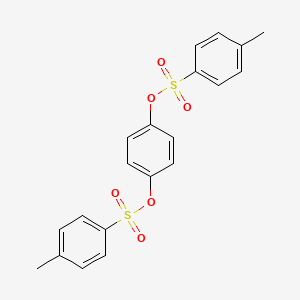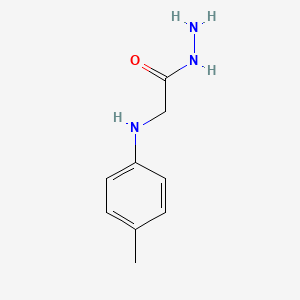
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Übersicht
Beschreibung
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is a chemical compound with the molecular formula C14H22O. It is primarily known for its use in the fragrance industry, where it is utilized in personal care products such as cosmetics, shampoos, deodorants, and air fresheners . This compound is also recognized as a fragrance allergen, capable of inducing allergic contact dermatitis and rashes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the formulation of fragrances and personal care products.
Wirkmechanismus
The mechanism of action of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to response elements in gene promoters, such as the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, and may act as a regulator of gene expression . This interaction can influence various biological processes and pathways, contributing to its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with similar structural features and applications.
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Shares similar chemical properties and is used in related applications.
Uniqueness
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific molecular structure, which imparts distinct fragrance properties and biological activities. Its ability to act as a fragrance allergen and its potential regulatory effects on gene expression further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
58102-02-6 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+ |
InChI-Schlüssel |
AISADLWIINCFJS-BQYQJAHWSA-N |
SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(C)C=O)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
Key on ui other cas no. |
58102-02-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Anisole, p-[(chloromethyl)sulfonyl]-](/img/structure/B1618118.png)










![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B1618134.png)

